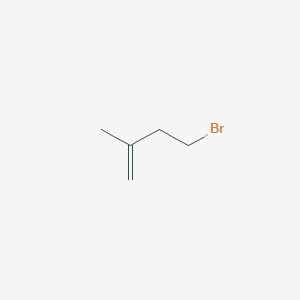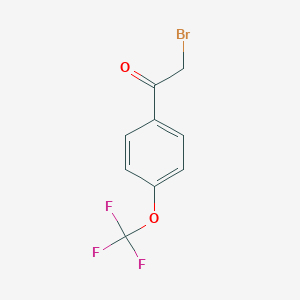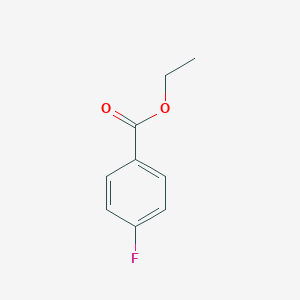
4-Bromo-2-methylbut-1-ene
説明
Synthesis Analysis
The synthesis of derivatives of 4-Bromo-2-methylbut-1-ene involves various chemical reactions. For example, the synthesis of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide was achieved through the reaction of 1-bromo-3,3-dimethylbut-1-ene with phenylphonous dichloride, followed by reduction and quaternization (Mazhar-ul-Haque et al., 1981). Additionally, 1-bromobut-2-ene is used as a starting material in various syntheses, demonstrating its versatility in organic chemistry (Masuyama, Kishida, & Kurusu, 1995).
Molecular Structure Analysis
The molecular structure of derivatives of this compound is characterized by specific spatial arrangements, which influence their reactivity. For instance, the four-membered ring in 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide is puckered, affecting its stereochemistry (Mazhar-ul-Haque et al., 1981).
Chemical Reactions and Properties
Various chemical reactions are possible with this compound derivatives, such as bromination, coupling reactions, and carbonyl allylations. For example, photochemical bromination of methyl (E)-2-methylbut-2-enoate with N-bromosuccinimide results in multiple products including 4-bromo-2-methylbut-2-en-4-olide (Ishii et al., 1985).
科学的研究の応用
Bromination of Methyl (E)-2-Methylbut-2-Enoate : A study by Ishii et al. (1985) described the bromination of methyl (E)-2-methylbut-2-enoate with N-bromosuccinimide under light irradiation, leading to the formation of 4-bromo-2-methylbut-2-en-4-olide along with other compounds. This research demonstrates a photochemical process in organic chemistry and the formation of various brominated products (Ishii et al., 1985).
Alkylation of 3,4-Methylenedioxyphenol : Piccardi et al. (1977) investigated the alkylation of 3,4-methylenedioxyphenolates with 1-bromo-3-methylbut-2-ene. The study found various products of O- and C-monoalkylation and dialkylation, highlighting the utility of 1-bromo-3-methylbut-2-ene in complex organic synthesis (Piccardi et al., 1977).
α-Regioselective Carbonyl Allylation : Masuyama et al. (1995) explored α-regioselective addition to aldehydes using 1-bromobut-2-ene and tin(II) bromide, producing 1-substituted pent-3-en-1-ols. This research adds to the understanding of regioselective reactions in organic synthesis (Masuyama et al., 1995).
Synthesis of 4-[4-Acetoxy-3-(3-Methylbut-2-Enyl)Phenyl]Butyric Acid : Fatope and Okogun (1982) observed different reactions, such as esterification and alkenylation, between di-anion and 1-bromo-3-methylbut-2-ene. This study contributes to the field of medicinal chemistry and the synthesis of potential therapeutic agents (Fatope & Okogun, 1982).
作用機序
Target of Action
Like many alkylating agents, it may interact with biological macromolecules such as dna, rna, and proteins .
Mode of Action
4-Bromo-2-methylbut-1-ene, being an alkylating agent, can form covalent bonds with biological macromolecules, altering their structure and function . This interaction can lead to changes in cellular processes, potentially leading to cell death.
Biochemical Pathways
Alkylating agents generally interfere with dna replication and transcription, disrupting cellular processes and leading to cell death .
Pharmacokinetics
Its physical properties such as a density of 13±01 g/cm3, boiling point of 1252±90 °C at 760 mmHg, and a molecular weight of 149029 suggest that it may have significant bioavailability.
Result of Action
As an alkylating agent, it may cause cell death by interfering with dna replication and transcription .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage conditions are recommended to be 2-8°C, dry, and sealed . These conditions can help maintain its stability and efficacy.
Safety and Hazards
特性
IUPAC Name |
4-bromo-2-methylbut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-5(2)3-4-6/h1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMWJUPSQXIVDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338517 | |
| Record name | 4-bromo-2-methylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20038-12-4 | |
| Record name | 4-bromo-2-methylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B57953.png)








![[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B57971.png)


